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Compound Name: Faradiol

Cat. No.: B1211459 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on the safety and toxicity

of faradiol. The majority of the existing research has been conducted on extracts of Calendula

officinalis (marigold), of which faradiol is a significant component. Data on isolated faradiol is
limited, and therefore, the toxicological profile of Calendula extracts should not be directly

extrapolated to pure faradiol without further investigation.

Executive Summary
Faradiol, a pentacyclic triterpenoid found in various plants, most notably Calendula officinalis,

has garnered scientific interest for its potent anti-inflammatory properties. This technical guide

provides a comprehensive overview of the current understanding of faradiol's safety and

toxicity profile, drawing primarily from studies on Calendula extracts. While specific quantitative

toxicity data for isolated faradiol, such as an LD50 or No-Observed-Adverse-Effect Level

(NOAEL), are not readily available in the public domain, existing toxicological studies on

Calendula officinalis extracts suggest a low order of acute toxicity. This document collates the

available data, details the experimental methodologies employed in key studies, and visualizes

the proposed mechanisms of action to support further research and development.

Toxicological Data Summary
The following tables summarize the key toxicological findings for Calendula officinalis extracts

containing faradiol. It is crucial to note that these values represent the toxicity of the entire
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extract and not of faradiol in isolation.

Table 1: Acute and Sub-chronic Oral Toxicity of Calendula officinalis Hydroalcoholic Extract in

Rodents

Parameter Species Dosage Duration
Observatio
ns

Reference

Acute Toxicity Rats
Up to 5.0

g/kg
Single dose

No mortality

or signs of

toxicity.

[1]

Sub-chronic

Toxicity
Rats

0.025, 0.25,

0.5, and 1.0

g/kg/day

90 days

No

hematological

alterations.

Increased

Blood Urea

Nitrogen

(BUN) and

Alanine

Transaminas

e (ALT) at

higher doses.

Inflammatory

sites in the

lung and liver

were noted,

potentially

related to

administratio

n method and

hepatotoxic

effects.

[1]

Table 2: Genotoxicity and Mutagenicity of Calendula officinalis Extracts
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Test Type System
Extract
Type

Concentrati
on/Dose

Results Reference

Comet Assay Mice (in vivo) Ethanolic

250 or 500

mg/kg for 2

weeks

No genotoxic

effect.

Showed anti-

genotoxic

effects

against MMS-

induced DNA

damage.

[2][3]

Comet Assay Mice (in vivo) Aqueous
90 mg/kg for

2 weeks

No genotoxic

effect.

Showed anti-

genotoxic

effects

against MMS-

induced DNA

damage.

[2][3]

Micronucleus

Test
Mice (in vivo) Ethanolic

250 or 500

mg/kg for 2

weeks

No mutagenic

effect.
[2][3]

Micronucleus

Test
Mice (in vivo) Aqueous

90 mg/kg for

2 weeks

No mutagenic

effect.

Showed a

protective

effect against

MMS-induced

genetic

material

damage.

[2][3]

Ames Test
Salmonella

typhimurium
Fluid Extract

50 to 5000 µ

g/plate (± S9)

Not

mutagenic.
[3][4]

Mitotic

Segregation

Aspergillus

nidulans

Fluid Extract 0.1 to 1.0

mg/mL

Genotoxic

effect

[3][4]
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Assay reported.

Unscheduled

DNA

Synthesis

(UDS)

Rat Liver Cell

Cultures

Aqueous &

Aqueous-

Ethanolic

ng/mL to

µg/mL

Anti-

genotoxic at

low

concentration

s (ng/mL) and

genotoxic at

high

concentration

s (µg/mL).

[5]

Table 3: Reproductive Toxicity of Calendula officinalis Hydroalcoholic Extract in Rats

Study Period Doses Observations Reference

Male (60 days) 0.25, 0.5, and 1.0 g/kg

No effect on male

reproductive

parameters or fertility.

[6]

Female (Pre-

implantation: Days 1-

6)

0.25, 0.5, and 1.0 g/kg Non-toxic. [6]

Female (Organogenic:

Days 7-14)
0.25, 0.5, and 1.0 g/kg Non-toxic. [6]

Female (Fetal: Days

15-19)
0.25, 0.5, and 1.0 g/kg

Induced a decrease in

maternal weight gain.
[6]

Experimental Protocols
A detailed understanding of the methodologies used in the cited studies is essential for

interpreting the toxicological data.

Genotoxicity/Mutagenicity Studies (Comet and Micronucleus Assays)[2][3]

Test System: CF-1 male mice.
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Test Substance: Ethanolic and aqueous extracts of C. officinalis.

Administration: Oral administration for 2 weeks.

Protocol:

Animals were treated with the extracts (ethanolic: 250 or 500 mg/kg; aqueous: 90 mg/kg)

or a vehicle control.

Following the 2-week treatment period, a subset of animals was treated with the known

mutagen methyl methanesulfonate (MMS).

Comet Assay: Peripheral blood samples were collected to assess DNA damage in

individual cells. The extent of DNA migration (the "comet tail") is indicative of DNA strand

breaks.

Micronucleus Test: Bone marrow samples were collected to assess chromosomal

damage. The presence of micronuclei in polychromatic erythrocytes indicates mutagenic

events.
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Experimental workflow for in vivo genotoxicity and mutagenicity testing of Calendula officinalis
extracts.

Mechanism of Action: Anti-inflammatory Signaling
Faradiol's primary therapeutic interest lies in its anti-inflammatory effects. Research suggests

that faradiol and its esters modulate inflammatory pathways by inhibiting the production of key

pro-inflammatory mediators.
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The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as

Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and

Interferon-gamma (IFN-γ). Additionally, it is suggested that faradiol inhibits the activity of

Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent

inflammatory mediators.

Inflammatory Stimulus

Cellular Inflammatory Response
Faradiol Intervention

e.g., Lipopolysaccharide (LPS)

Immune Cell
(e.g., Macrophage)

COX-2 Upregulation

Pro-inflammatory Cytokine Production
(IL-6, IL-1β, TNF-α, IFN-γ)

Prostaglandin Synthesis

Inflammation

Faradiol

Inhibits Inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1211459?utm_src=pdf-body
https://www.benchchem.com/product/b1211459?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed anti-inflammatory signaling pathway of faradiol.

Conclusions and Future Directions
The available evidence, primarily from studies on Calendula officinalis extracts, suggests that

faradiol-containing preparations have a low toxicity profile in acute and sub-chronic oral

studies in rodents. While some in vitro genotoxicity has been observed at high concentrations,

in vivo studies have not indicated significant genotoxic or mutagenic potential at the tested

doses. Maternal toxicity was noted when administered during the fetal period in rats, warranting

caution for use during pregnancy.

A significant data gap exists regarding the safety and toxicity of isolated faradiol. To fully

characterize its safety profile for potential therapeutic development, the following studies are

recommended:

Acute, sub-chronic, and chronic toxicity studies on pure faradiol to determine LD50 and

NOAEL values.

A complete battery of in vitro and in vivo genotoxicity and mutagenicity tests on isolated

faradiol, including the Ames test, chromosomal aberration assays, and micronucleus tests.

Comprehensive reproductive and developmental toxicity studies for isolated faradiol.

Carcinogenicity studies to assess long-term safety.

Pharmacokinetic studies (ADME) to understand the absorption, distribution, metabolism, and

excretion of faradiol.

A thorough investigation into the safety and toxicity of purified faradiol is a critical step in its

potential transition from a component of a traditional herbal remedy to a scientifically validated

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1211459#faradiol-safety-and-toxicity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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